molecular formula C13H8Cl2F3N3O B5956395 1-(2-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]urea CAS No. 418804-74-7

1-(2-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]urea

Cat. No.: B5956395
CAS No.: 418804-74-7
M. Wt: 350.12 g/mol
InChI Key: CPPFOWJOKMRZOP-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structural features of this compound, including the presence of chlorophenyl and trifluoromethylpyridinyl groups, make it an interesting subject for scientific research.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3N3O/c14-8-3-1-2-4-10(8)20-12(22)21-11-9(15)5-7(6-19-11)13(16,17)18/h1-6H,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPPFOWJOKMRZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301158685
Record name N-(2-Chlorophenyl)-N′-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418804-74-7
Record name N-(2-Chlorophenyl)-N′-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=418804-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Chlorophenyl)-N′-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301158685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]urea typically involves the reaction of 2-chloroaniline with 3-chloro-5-(trifluoromethyl)pyridine-2-isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, industrial production may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms may be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while hydrolysis may produce amines and carboxylic acids.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential inhibitor or modulator of biological pathways, useful in drug discovery and development.

    Medicine: As a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: As an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]thiourea: Similar structure with a thiourea moiety instead of urea.

    1-(2-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]carbamate: Similar structure with a carbamate moiety instead of urea.

    1-(2-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amide: Similar structure with an amide moiety instead of urea.

Uniqueness

The uniqueness of 1-(2-Chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and trifluoromethylpyridinyl groups may enhance its stability, reactivity, and potential for interaction with molecular targets, making it a valuable compound for various applications.

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